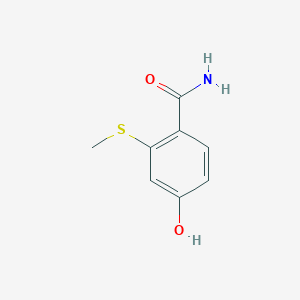

4-Hydroxy-2-(methylthio)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

4-hydroxy-2-methylsulfanylbenzamide |

InChI |

InChI=1S/C8H9NO2S/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11) |

InChI Key |

ZJTMFDWAHAKTKC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 2 Methylthio Benzamide and Analogous Structures

Strategic Chemical Synthesis of the Benzamide (B126) Core

The construction of the central benzamide scaffold is the primary challenge, for which chemists employ several overarching strategies. The choice of strategy depends on factors like starting material availability, desired yield, and the need to generate structural analogs for research.

The assembly of a molecule like 4-Hydroxy-2-(methylthio)benzamide can be approached from two main strategic viewpoints: convergent and divergent synthesis. researchgate.net

Divergent Synthesis: A divergent strategy begins with a central, common starting material which is then elaborated through successive reactions to create a library of related compounds. wikipedia.org For example, one could start with a simple benzamide core and then introduce the hydroxy and methylthio groups. This approach is particularly powerful in medicinal chemistry and materials science for creating a range of analogs from a single precursor to screen for desired properties. wikipedia.org The process starts from a core molecule and branches out, adding generations of building blocks. wikipedia.org

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Convergent Synthesis | Separate fragments of the target molecule are synthesized independently and then combined. researchgate.net | Higher overall yields, shorter linear sequence, easier purification of intermediates. | Requires careful planning of fragment synthesis. |

| Divergent Synthesis | A common starting material is elaborated through various reaction pathways to produce a library of compounds. wikipedia.org | Efficient for generating molecular diversity, ideal for structure-activity relationship studies. wikipedia.org | Overall yield for a specific target can be low over many steps. |

Achieving the correct 1,2,4-substitution pattern on the benzene (B151609) ring is a significant synthetic challenge that relies on the principles of electrophilic aromatic substitution and the directing effects of substituents. Phenols and aryl thiols are crucial structural motifs in many pharmaceuticals and serve as important intermediates in organic synthesis. beilstein-journals.org

The introduction of a hydroxyl (-OH) group and a methylthio (-SMe) group requires regiocontrol. The hydroxyl group is a strongly activating, ortho, para-directing group, while the methylthio group is a moderately activating, ortho, para-director. The synthesis might start with a phenol (B47542), and the methylthio group could be introduced subsequently. Alternatively, methods involving the directed ortho-metalation of a protected phenol, followed by quenching with a sulfur electrophile (like dimethyl disulfide), can provide precise control over the position of the incoming methylthio group.

Another strategy involves the use of aryl halides as precursors. For instance, an appropriately substituted dihalobenzene could undergo selective nucleophilic aromatic substitution reactions, first with a sulfur nucleophile (like sodium thiomethoxide) and then with a hydroxide (B78521) source under different conditions to install the required functionalities. nih.govresearchgate.net The synthesis of β-hydroxy sulfides can be achieved through the regioselective ring-opening of epoxides with thiols as nucleophiles. beilstein-journals.org

Advanced Organic Transformations for Derivatization

Once the core structure is assembled, or during its assembly, various transformations can be used to modify the functional groups, particularly the methylthio and amide moieties.

The electron-rich aromatic ring of this compound is generally resistant to nucleophilic aromatic substitution (SNAr). However, such reactions become feasible if additional strong electron-withdrawing groups are present on the ring to activate it. acsgcipr.orgnih.gov The SNAr reaction mechanism involves the attack of a nucleophile on the ipso-carbon to form an intermediate Meisenheimer complex, followed by the loss of a leaving group. acsgcipr.org

More relevant to this structure is the potential for nucleophilic substitution at the sulfur atom. The C-S bond of aryl methyl thioethers can be cleaved under certain conditions. For example, metal-free strategies have been developed for the direct nucleophilic ipso-substitution of the methoxy (B1213986) group in aryl methyl ethers, and analogous reactivity could potentially be applied to aryl methyl thioethers, allowing the methylthio group to be replaced by other nucleophiles. acs.org

The sulfur and phenol moieties are susceptible to oxidation and reduction, providing pathways for further derivatization.

Oxidation: The methylthio group is readily oxidized. Mild oxidizing agents can convert the thioether to a sulfoxide (B87167) (a chiral center), and stronger oxidation yields the corresponding sulfone. This transformation significantly alters the electronic and steric properties of the molecule. While hydrogen peroxide can effect this oxidation, the reaction is often slow under physiological conditions. acs.org Other oxidants like hypochlorite (B82951) are known to oxidize thioethers much more rapidly. acs.org The phenol group can also be oxidized, typically with strong oxidizing agents, to form a quinone structure. youtube.com

Reduction: The oxidized forms, sulfoxides and sulfones, can be reduced back to the thioether using various reducing agents. Thiols themselves can be oxidized to disulfides, for example with iodine, and these disulfides can be reduced back to thiols using mild reducing agents like sodium borohydride. youtube.com This reversible oxidation-reduction of the sulfur group is a key feature in the chemistry of sulfur-containing compounds.

The final step in many syntheses of this compound would be the formation of the amide bond. This is one of the most fundamental transformations in organic and medicinal chemistry. unimi.itucsf.edu The direct reaction of a carboxylic acid with an amine requires high temperatures and is often inefficient. wikipedia.org Therefore, a vast number of more sophisticated methods have been developed. numberanalytics.comresearchgate.net

The most common approach involves the activation of the corresponding carboxylic acid (4-hydroxy-2-(methylthio)benzoic acid) with a coupling reagent. numberanalytics.com This forms a highly reactive intermediate that is readily attacked by an amine (or ammonia) to form the stable amide bond. fishersci.co.uk These methods are advantageous because they proceed under mild conditions, which is crucial to avoid side reactions with the other functional groups present in the molecule (the phenol and thioether). researchgate.net

Key strategies for amide bond formation include:

Conversion to Acid Halides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts rapidly with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.co.uk

Use of Coupling Reagents: This is the most prevalent method in modern synthesis. numberanalytics.com Coupling reagents are compounds that generate a highly activated ester intermediate in situ. These reagents can be broadly classified into several families, each with specific advantages regarding reactivity, cost, and suppression of side reactions like racemization. fishersci.co.ukacs.orguni-kiel.de

| Reagent Class | Examples | Mechanism/Key Features | References |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or HOAt to reduce racemization and improve efficiency. fishersci.co.uk EDC is water-soluble, making product workup easier. bachem.com | fishersci.co.ukbachem.compeptide.com |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Form an activated phosphonium ester. They are highly efficient and known for rapid coupling with low racemization, especially for sterically hindered substrates. | fishersci.co.ukuni-kiel.debachem.compeptide.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Believed to have an aminium structure, they are among the most effective and fastest coupling reagents. peptide.com HATU is particularly effective and known for low rates of epimerization. peptide.com | fishersci.co.ukuni-kiel.depeptide.com |

| Other Reagents | CDI, T3P | CDI (N,N'-Carbonyldiimidazole) activates the carboxylic acid by forming an acyl-imidazole intermediate. T3P (Propylphosphonic anhydride) is a versatile and green reagent that forms a mixed anhydride. |

Catalytic Approaches and Reaction Optimization in Benzamide Synthesis

The conversion of nitriles, carboxylic acids, or esters into benzamides is frequently accomplished using catalytic methods that offer higher selectivity and milder conditions compared to stoichiometric reagents. A primary route is the catalytic hydration of nitriles, which avoids the often harsh conditions of traditional acid or base-mediated hydrolysis that can lead to over-hydrolysis to the carboxylic acid. orgsyn.orgcommonorganicchemistry.com

Several heterogeneous catalytic systems have been developed for the hydration of nitriles to amides. For instance, ruthenium hydroxide supported on alumina (B75360) (Ru(OH)x/Al₂O₃) has been shown to be a highly effective and recyclable catalyst for the hydration of a wide range of nitriles in water, offering high conversion and selectivity. organic-chemistry.org Another significant advancement is the use of commercially available amorphous manganese dioxide (MnO₂), which facilitates the selective hydration of nitriles under mild conditions. google.comacs.org This method has been successfully adapted to a sustainable flow chemistry process, where an aqueous solution of the nitrile is passed through a column containing the MnO₂ catalyst, allowing for a simple workup that often just involves concentrating the output stream. acs.org

Optimization of these reactions involves fine-tuning parameters such as temperature, catalyst loading, and reaction time. For the synthesis of amides from nitriles using a Rhodium catalyst (RhCl(PPh₃)₃) and acetaldoxime, the reaction was optimized using 0.5 mol% of the catalyst. orgsyn.org In direct amidation reactions, such as the boric acid-catalyzed condensation of a carboxylic acid and an amine, increasing the catalyst loading from 1 mol% to 25 mol% was found to shorten the required reaction time from 20 hours to 8 hours without a significant drop in yield. sciepub.com

Beyond nitrile hydration, direct catalytic amidation is a powerful tool. Boric acid serves as a simple, effective, and green homogeneous catalyst that activates the carboxylic acid, facilitating its reaction with an amine to form the amide bond and regenerating the catalyst. sciepub.com Molecular iodine has also been employed as a catalyst for the solvent-free synthesis of amides from esters and nitriles, with optimal conditions identified as a reaction temperature of 80°C and a catalyst loading of 0.2 molar equivalents. nih.gov

The table below summarizes various catalytic approaches for the synthesis of benzamide analogs.

| Catalyst System | Starting Materials | Product Type | Key Optimization/Features | Source(s) |

| Ru(OH)x/Al₂O₃ | Benzonitrile, Water | Benzamide | Heterogeneous, reusable catalyst; high activity in water. | organic-chemistry.org |

| Amorphous MnO₂ | Nitriles, Water | Amides | Heterogeneous catalyst; applicable in sustainable flow chemistry. | acs.org |

| Boric Acid | Benzoic Acid, Benzylamine | N-Benzylbenzamide | Homogeneous catalyst; reaction time optimized by catalyst loading. | sciepub.com |

| Molecular Iodine | 1-Phenylethyl acetate, Benzonitrile | N-(1-phenylethyl)benzamide | Solvent-free conditions; optimized temperature and catalyst ratio. | nih.gov |

| RhCl(PPh₃)₃ | Nitriles, Acetaldoxime | Amides | Mild hydrolysis without direct use of water; low catalyst loading. | orgsyn.org |

Green Chemistry Considerations in Synthetic Route Design

A major focus of green benzamide synthesis is the replacement of volatile and hazardous organic solvents with water. The catalytic hydration of nitriles using systems like Ru(OH)x/Al₂O₃ or manganese dioxide is particularly advantageous as these reactions proceed efficiently in water, which is non-toxic, non-flammable, and inexpensive. organic-chemistry.orgacs.org

Solvent-free, or neat, reaction conditions represent another significant green strategy. The N-benzoylation of amines using vinyl benzoate (B1203000) can be performed without any solvent, providing good yields and simplifying product isolation, often through simple crystallization. tandfonline.comtandfonline.com Similarly, the iodine-catalyzed reaction between esters and nitriles to form amides is effective under solvent-free conditions. nih.gov These approaches minimize waste and the environmental impact associated with solvent production and disposal.

The use of heterogeneous and recyclable catalysts is a cornerstone of green synthetic chemistry. Catalysts such as Ru(OH)x/Al₂O₃ and MnO₂ can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. organic-chemistry.orgacs.org This not only reduces costs but also minimizes the amount of catalyst waste, a particular concern for catalysts based on precious or heavy metals. The development of catalysts based on abundant and non-toxic elements, such as boric acid or simple metal oxides, further enhances the green credentials of a synthetic process. sciepub.comchemmethod.com

The table below highlights several green chemistry approaches applied to benzamide synthesis.

| Green Chemistry Principle | Synthetic Method | Catalyst/Reagent | Advantages | Source(s) |

| Use of Water as Solvent | Catalytic Hydration of Nitriles | Ru(OH)x/Al₂O₃, MnO₂ | Environmentally benign solvent, high catalyst activity and selectivity. | organic-chemistry.orgacs.org |

| Solvent-Free Conditions | N-Benzoylation of Amines | Vinyl benzoate | Eliminates solvent waste, easy product isolation by crystallization. | tandfonline.comtandfonline.com |

| Recyclable Heterogeneous Catalyst | Catalytic Hydration of Nitriles | Ru(OH)x/Al₂O₃ | Easy separation of catalyst, reduced waste, catalyst can be reused. | organic-chemistry.org |

| Use of Benign Catalysts | Direct Amidation | Boric Acid | Low toxicity, inexpensive, avoids hazardous coupling agents. | sciepub.com |

| Flow Chemistry | Selective Hydration of Nitriles | Manganese Dioxide | Improved safety and scalability, simple product isolation, efficient. | acs.org |

By integrating these catalytic and green chemistry principles, the synthesis of this compound and related structures can be achieved with greater efficiency and minimal environmental impact, aligning with the objectives of modern sustainable chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization for 4 Hydroxy 2 Methylthio Benzamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Hydroxy-2-(methylthio)benzamide, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to achieve a comprehensive structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The analysis of the ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals characteristic signals corresponding to each type of proton present.

The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns that are influenced by the electronic effects of the hydroxyl (-OH), methylthio (-SCH₃), and benzamide (B126) (-CONH₂) substituents. The hydroxyl proton and the amide protons (-NH₂) often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. researchgate.net The methyl protons of the methylthio group typically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s (br) | 1H | Ar-OH |

| ~7.8 | d | 1H | Ar-H |

| ~7.2 | s (br) | 1H | -CONH₂ |

| ~7.0 | s (br) | 1H | -CONH₂ |

| ~6.9 | d | 1H | Ar-H |

| ~6.7 | dd | 1H | Ar-H |

| ~2.4 | s | 3H | -SCH₃ |

Note: This table is a representation of expected values. Actual chemical shifts and coupling constants can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal.

The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbonyl carbon of the amide group is typically observed at the downfield end of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the attached functional groups. The carbon atom attached to the hydroxyl group and the carbon atom attached to the methylthio group will be significantly affected. The methyl carbon of the methylthio group will appear at the upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~160 | Ar-C-OH |

| ~140 | Ar-C-SCH₃ |

| ~130 | Ar-C |

| ~125 | Ar-C-CONH₂ |

| ~115 | Ar-C |

| ~110 | Ar-C |

| ~15 | -SCH₃ |

Note: This table is a representation of expected values. Actual chemical shifts can vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. rsc.org For this compound, HRMS provides the high-accuracy mass measurement necessary for confirming its chemical formula, C₈H₉NO₂S.

Beyond molecular formula confirmation, HRMS also reveals the fragmentation pattern of the molecule upon ionization. chemguide.co.uk The molecular ion (M⁺) of this compound will undergo characteristic fragmentation, breaking into smaller, stable charged fragments. The analysis of these fragment ions provides valuable structural information that corroborates the data obtained from NMR spectroscopy. Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a benzoyl cation, which can then undergo further fragmentation. researchgate.net The presence of the methylthio group may lead to specific fragmentation patterns involving the sulfur atom.

Table 3: Expected HRMS Data and Potential Fragments for this compound

| Ion | Calculated m/z | Possible Formula |

| [M+H]⁺ | 184.0427 | C₈H₁₀NO₂S⁺ |

| [M-NH₂]⁺ | 167.0161 | C₈H₇O₂S⁺ |

| [M-CONH₂]⁺ | 140.0239 | C₇H₈OS⁺ |

| [C₆H₄(OH)CO]⁺ | 121.0284 | C₇H₅O₂⁺ |

Note: The m/z values are calculated for the most abundant isotopes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org The FTIR spectrum of this compound displays absorption bands corresponding to the vibrational frequencies of its characteristic bonds.

Key functional groups that can be identified include the hydroxyl (-OH) group, the amine (-NH₂) group of the amide, the carbonyl (C=O) group of the amide, carbon-sulfur (C-S) bonds, and aromatic carbon-carbon (C=C) bonds. The -OH and -NH₂ stretching vibrations typically appear as broad bands in the high-frequency region of the spectrum. The C=O stretching vibration of the amide is a strong, sharp band, and its position can be influenced by hydrogen bonding. researchgate.net The C-S stretching vibration is generally weaker and appears in the fingerprint region.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H and N-H | Stretching |

| ~1640 | C=O (Amide I) | Stretching |

| ~1600, ~1500 | C=C (Aromatic) | Stretching |

| ~1400 | C-N (Amide) | Stretching |

| ~1250 | C-O (Phenolic) | Stretching |

| ~700 | C-S | Stretching |

Note: The positions of the absorption bands can vary slightly depending on the sample preparation and physical state.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. For this compound, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly effective method.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used for the separation and quantification of components in a mixture. ejpmr.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

A specific and validated RP-HPLC method is crucial for determining the purity of synthesized this compound. Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve good separation of the target compound from any impurities or starting materials. The retention time of this compound will be characteristic under a specific set of chromatographic conditions. Method validation ensures that the analytical method is accurate, precise, reproducible, and robust for its intended purpose.

Table 5: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These parameters are illustrative and would require optimization for a specific sample and system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the context of this compound research, GC-MS would be essential for confirming the purity of a synthesized sample and identifying any by-products or impurities.

The process involves injecting a vaporized sample into the GC, where it travels through a column. The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. As each component exits the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment into a predictable pattern of smaller, charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. However, the key to its identification lies in the specific fragmentation pattern. Based on its functional groups (a benzamide, a hydroxyl group, and a methylthio group), a characteristic fragmentation can be predicted:

Loss of the methyl group (-CH₃): A peak corresponding to [M-15]⁺ is expected due to the cleavage of the methyl group from the sulfur atom.

Loss of the thio radical (-SH): Cleavage of the C-S bond could lead to a fragment at [M-33]⁺.

Loss of the methylthio group (-SCH₃): A significant fragment corresponding to [M-47]⁺ would likely be observed.

Amide fragmentation: Primary amides can undergo fragmentation, including the loss of the amino group (-NH₂) to give a peak at [M-16]⁺, leading to a benzoyl-type cation.

Aromatic ring fragmentation: The stable aromatic ring would lead to characteristic fragments, such as a phenyl cation or related structures.

The retention time from the gas chromatogram combined with the unique mass spectrum would allow for the unambiguous identification of this compound.

Illustrative GC-MS Fragmentation Data

The following table presents a hypothetical, yet chemically reasonable, set of major fragment ions that would be expected in the electron ionization mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 183 | [C₈H₉NO₂S]⁺ (Molecular Ion) | Intact Molecule |

| 168 | [C₇H₆NO₂S]⁺ | Loss of a methyl group (-CH₃) from the thioether |

| 150 | [C₈H₈OS]⁺ | Loss of the amide group (-NH₂) and subsequent rearrangement |

| 136 | [C₇H₆OS]⁺ | Loss of the carbamoyl (B1232498) group (-CONH₂) |

| 121 | [C₇H₅O₂]⁺ | Loss of the methylthio group (-SCH₃) |

| 93 | [C₆H₅O]⁺ | Fragmentation of the benzoyl cation |

X-ray Crystallography for Solid-State Molecular Architecture Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.

For this compound, X-ray crystallography would elucidate several key structural features:

Planarity: The analysis would determine the planarity of the benzene ring and the amide group.

Conformation: It would reveal the orientation of the hydroxyl and methylthio substituents relative to the plane of the benzene ring and the conformation of the amide group.

Hydrogen Bonding: The presence of both a hydroxyl group (-OH) and an amide group (-CONH₂) makes hydrogen bonding a dominant intermolecular force. X-ray crystallography would precisely map the network of hydrogen bonds, identifying donor and acceptor atoms and their distances. This is crucial for understanding the solid-state properties of the compound. For instance, similar benzamide structures are known to form dimers or extended chains through N-H···O hydrogen bonds. google.com The hydroxyl group can also participate as a hydrogen bond donor.

Illustrative X-ray Crystallographic Data

The table below provides a hypothetical set of crystallographic parameters for this compound, based on data from similar aromatic compounds. google.com

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 19.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 870 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.40 |

| Hydrogen Bonds | N-H···O, O-H···O |

Theoretical and Computational Insights into this compound Remain to be Elucidated

Despite the growing importance of computational chemistry in drug discovery and materials science, a comprehensive theoretical analysis of the chemical compound This compound is not available in publicly accessible scientific literature. Extensive searches for dedicated studies on this specific molecule did not yield research data pertaining to its quantum chemical properties, conformational analysis, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, or molecular docking simulations.

Computational studies are crucial for understanding a molecule's behavior at the atomic level. Methodologies such as Density Functional Theory (DFT) are routinely used to investigate the electronic structure and predict the ground-state geometries of molecules. This involves calculating parameters like bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional shape of the molecule.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into a compound's reactivity, kinetic stability, and electron-donating or -accepting capabilities. The energy gap between these orbitals is a key indicator of chemical reactivity.

Molecular modeling techniques are also essential for performing conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies. This is critical for understanding how a molecule might interact with biological targets. These models also help in studying intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition processes.

In the context of drug development, in silico predictions of ADME properties are indispensable. These computational methods estimate a compound's pharmacokinetic profile, including its potential for absorption in the gut, distribution throughout the body, metabolic stability, and route of excretion. These predictions help in identifying drug candidates with favorable properties early in the discovery pipeline, reducing the likelihood of late-stage failures.

Molecular docking is another powerful computational tool that simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These simulations predict the preferred binding orientation and affinity of the ligand to the target's active site, providing a rationale for its potential biological activity and guiding the design of more potent and selective molecules.

While research exists for various other benzamide derivatives, the specific substitution pattern of a hydroxyl group at the 4-position and a methylthio group at the 2-position of the benzamide scaffold means that data from those studies cannot be directly extrapolated to this compound. Each substituent uniquely influences the molecule's electronic properties, shape, and potential for interaction.

Therefore, the theoretical and computational characterization of this compound represents an unexplored area of research. Future studies employing the computational techniques outlined above would be necessary to generate the data required to build a detailed scientific profile of this compound.

Theoretical and Computational Chemistry in the Study of 4 Hydroxy 2 Methylthio Benzamide

Molecular Docking Simulations for Ligand-Target Recognition

Computational Elucidation of Enzyme Inhibition Mechanisms

Computational studies have been pivotal in understanding how 4-hydroxy-2-(methylthio)benzamide exerts its biological effects through the inhibition of key enzymes. Molecular docking and other computational techniques are employed to model the interaction of the compound with the active or allosteric sites of enzymes, providing insights into its inhibitory mechanisms.

Research has shown that Monepantel can suppress tumor growth by inhibiting crucial signaling pathways. nih.gov In vivo studies on ovarian cancer xenografts demonstrated that Monepantel effectively inhibits the mTOR (mammalian target of rapamycin) pathway, specifically targeting mTOR itself, p70S6K, and 4EBP1. nih.gov The inhibition of these components disrupts the signaling cascade that is critical for cell growth and proliferation.

Furthermore, Monepantel treatment has been found to cause the downregulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) and the c-MYC oncogene. nih.gov The c-MYC protein is a key transcription factor that regulates the cell cycle, and its suppression can lead to cell cycle arrest. nih.gov Western blot analysis of tumor tissues from mice treated with Monepantel confirmed a significant repression of c-MYC expression. nih.gov

While direct computational docking studies detailing the binding mode of Monepantel to these specific enzymes are not extensively published, the general methodology is well-established. Techniques like molecular docking are used to predict the binding conformation and affinity of a ligand to a protein target. nih.gov For instance, in studies of other enzyme inhibitors, docking simulations calculate binding energies and identify specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-enzyme complex. nih.gov The process involves preparing the 3D structures of the ligand and the target protein, defining a binding site, and then using algorithms to fit the ligand into this site, scoring the different poses. nih.gov Such computational approaches could be applied to model the interaction of this compound with the kinase domain of mTOR or the regulatory domains of other proteins in the pathway to elucidate the precise molecular mechanism of inhibition.

| Target Protein/Pathway | Observed Effect | Significance | Reference |

|---|---|---|---|

| mTOR/p70S6K/4EBP1 Pathway | Inhibition of protein expression/activity | Suppresses growth, proliferation, and induces autophagy in cancer cells. | nih.gov |

| IGF-1R (Insulin-like Growth Factor 1 Receptor) | Down-regulation | Contributes to the antitumor effects of the compound. | nih.gov |

| c-MYC | Modest repression of expression | Affects cell cycle dynamics, leading to potential cell cycle arrest. | nih.gov |

Simulation of Receptor Binding and Modulation

Beyond enzyme inhibition, this compound is known to modulate the function of specific receptors, a mechanism that has been explored through both experimental and computational lenses. Its primary established role in this context is as a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. nih.gov

Studies using two-electrode voltage-clamp electrophysiology on heterologously expressed nAChRs from Ascaris suum and Oesophagostomum dentatum have characterized Monepantel's effects in detail. nih.gov The research revealed that Monepantel does not act as a direct agonist, as it produced no measurable currents when applied alone. Instead, it functions as a non-competitive antagonist, reducing the currents induced by acetylcholine in a concentration-dependent manner. nih.gov This suggests that Monepantel binds to a site on the receptor that is distinct from the acetylcholine binding site, known as an allosteric site. Specifically, it is considered a positive allosteric modulator of the DEG-3/DES-2 type of nAChRs. nih.gov

Computational methods, particularly molecular dynamics (MD) simulations, are exceptionally well-suited for studying such complex allosteric modulation mechanisms. core.ac.ukmdpi.com MD simulations can model the dynamic behavior of a receptor embedded in a cell membrane over time, capturing the subtle conformational changes that occur upon ligand binding. nih.govdovepress.com Accelerated molecular dynamics (aMD) is an enhanced sampling technique that can simulate ligand binding and unbinding events on longer timescales than conventional MD, making it possible to observe the entire process of a ligand finding its binding site. core.ac.ukdovepress.com

| Receptor Target | Organism | Type of Modulation | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| ACR-16 (nAChR subtype) | Ascaris suum | Non-competitive antagonist | 1.6 ± 3.1 nM and 0.2 ± 2.3 μM | nih.gov |

| UNC-29/UNC-38/UNC-63 (nAChR subtype) | Oesophagostomum dentatum | Non-competitive antagonist | Not specified | nih.gov |

| UNC-29/UNC-38/UNC-63/ACR-8 (nAChR subtype) | Oesophagostomum dentatum | Non-competitive antagonist | Not specified | nih.gov |

| DEG-3/DES-2 type (nAChRs) | Nematodes | Positive allosteric modulator | Not specified | nih.gov |

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 4 Hydroxy 2 Methylthio Benzamide Derivatives

Comprehensive Structure-Activity Relationship (SAR) Studies of Benzamide (B126) Analogs with Hydroxy and Methylthio Groups

Detailed SAR studies specifically for 4-hydroxy-2-(methylthio)benzamide derivatives are not available in the reviewed literature. However, broader research on related benzamide analogs provides some general principles.

Positional and Substituent Effects on Biological Potency

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring. For instance, in a series of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives, the presence of electron-withdrawing groups like fluorine or chlorine on the benzene (B151609) ring was found to significantly enhance antifungal activity. nih.gov Conversely, the introduction of a methoxy (B1213986) group (4-OMe) led to a decrease in activity. nih.gov This suggests that electronic properties and the position of substituents are critical determinants of potency. In other studies of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, chloro-substitution at the 4- or 5-position of the salicylamide (B354443) moiety was a key feature for their significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Development of Pharmacophore Models

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups required for biological activity. Such models have been developed for various classes of bioactive compounds, including benzamide and benzoxazole (B165842) derivatives, to guide the design of new potent molecules. pharmacophorejournal.comnih.gov For instance, a pharmacophore model for VEGFR-2 inhibitors helped in the design of benzoxazole-benzamide conjugates. nih.gov However, no specific pharmacophore models for this compound derivatives have been reported in the literature, which is a direct consequence of the absence of primary biological activity data for this compound series.

In Vitro Antimicrobial Efficacy Investigations of Substituted Benzamides

While no data exists for the specific title compound, the broader class of substituted benzamides has been investigated for antimicrobial properties.

Antifungal Activity

The antifungal potential of benzamide derivatives is an active area of research. Novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have shown good to excellent in vitro activity against a panel of phytopathogenic fungi. nih.gov For example, one derivative displayed an EC50 value of 1.77 µg/mL against Alternaria alternata, superior to the commercial fungicide myclobutanil. nih.gov The structure-activity relationship in this series pointed to the beneficial effect of halogen substituents on the benzene ring. nih.gov

Similarly, research on 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate (B1207046) moiety revealed good antifungal activity against several plant fungal pathogens. researchgate.net Nicotinamide (B372718) derivatives have also been identified as potent antifungal agents, effective against both fluconazole-sensitive and resistant strains of Candida albicans. semanticscholar.org

Table 2: Antifungal Activity of Selected Benzamide and Nicotinamide Derivatives No specific data is available for this compound. The following table presents data for related compound classes found in the literature.

| Compound Class | Test Organism | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Hydroxy-triazolyl-benzamides | Alternaria alternata | EC50 | 1.77 µg/mL (for compound 6h) | nih.gov |

| Hydroxy-triazolyl-benzamides | Alternaria solani | EC50 | 1.90 µg/mL (for compound 6e) | nih.gov |

EC50: Half-maximal Effective Concentration; MIC: Minimum Inhibitory Concentration.

Antiviral Activity (e.g., against influenza A virus H5N1)

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds. While there is no specific information on the antiviral properties of this compound, research on other sulfur-containing nucleoside analogs has shown promise. For example, methylthio-formycin (SMeFM), an adenosine (B11128) analog, was identified as a potent inhibitor of both influenza A and B viruses, with IC50 values in the nanomolar range. nih.gov This compound was found to act through a different mechanism than the known antiviral drug T-705 (Favipiravir). nih.gov

Other research on phenolic compounds, such as Tabamide A and its derivatives, has demonstrated anti-influenza virus activity by inhibiting viral mRNA synthesis. nih.gov This indicates that phenolic structures, a feature of this compound, can be important for antiviral effects. However, without direct testing, it is impossible to conclude if the specific scaffold of this compound possesses any activity against influenza or other viruses.

Enzymatic Inhibition Studies of Benzamide Derivatives (in vitro, non-human focus)

The therapeutic potential of benzamide derivatives has been explored through a variety of in vitro enzymatic inhibition studies. These investigations have revealed that specific structural modifications to the benzamide scaffold can lead to potent and selective inhibition of key enzymes involved in various disease pathways. This section details the preclinical findings related to the inhibition of several important enzyme classes by derivatives of this compound and related benzamide compounds.

Histone Deacetylase (HDAC) Inhibition Profiles

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. Studies on benzamide-based derivatives have identified key structural features necessary for potent HDAC inhibition.

Research into novel benzamide derivatives has highlighted the critical importance of a 2-aminobenzamide (B116534) moiety for activity against Class I HDACs. nih.gov In one study, a series of benzamide derivatives were synthesized and evaluated for their inhibitory activity against HDAC1, HDAC2, and HDAC3. The results indicated that compounds containing an amino group at the R2 position of the benzamide ring exhibited significant inhibitory effects. nih.gov

Notably, derivative 7j from this study, which possesses a 2-aminobenzamide structure, demonstrated the highest potency with IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov In contrast, derivatives lacking this 2-amino group were found to be inactive against these HDAC isoforms. nih.gov This underscores the structure-activity relationship wherein the ortho-amino substitution is a key determinant for HDAC inhibition within this class of compounds. Interestingly, none of the tested benzamide derivatives, including the highly potent ones, showed any activity against HDAC8, suggesting a degree of selectivity within the HDAC family. nih.gov

| Compound | R2 Group | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC8 Inhibition |

| 7b | NH2 | >10 | >10 | >10 | Inactive |

| 7e | NH2 | >10 | >10 | >10 | Inactive |

| 7g | NH2 | >10 | >10 | >10 | Inactive |

| 7j | NH2 | 0.65 | 0.78 | 1.70 | Inactive |

| Other Derivatives | CH3, etc. | Inactive | Inactive | Inactive | Inactive |

DNA Gyrase B Inhibitory Potency

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial agents. The subunit B (GyrB) of DNA gyrase possesses an ATP-binding site that can be targeted by small molecule inhibitors.

In the search for novel DNA gyrase B inhibitors, a study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. While structurally distinct from this compound, these compounds share a carboxamide moiety and provide insight into the inhibition of this bacterial enzyme. A hit compound, f1 , was identified as a potent inhibitor of S. aureus GyrB with an IC50 value of 1.21 µM. nih.govnih.gov

Further structural modifications of the initial hit led to the discovery of even more potent inhibitors. For instance, compounds f4 and f14 exhibited significantly improved inhibitory activity against DNA gyrase B, with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.gov These findings demonstrate that the 4-hydroxy-2-quinolone-3-carboxamide scaffold can be optimized to achieve potent inhibition of this critical bacterial enzyme.

| Compound | Structure Description | DNA Gyrase B IC50 (µM) |

| f1 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | 1.21 |

| f4 | Modified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | 0.31 |

| f14 | Modified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | 0.28 |

Lipoxygenase (LOX) Inhibition and Selectivity

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides, which are involved in inflammatory pathways. The inhibition of specific LOX isoforms is a target for anti-inflammatory drug development.

Research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has yielded potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov These compounds, while not direct benzamide analogues, share structural similarities in their aromatic and hydroxyl functionalities. The optimization of this scaffold led to the identification of compounds 35 and 36 , which displayed nanomolar potency against 12-LOX. nih.gov Importantly, these compounds also demonstrated excellent selectivity over other related lipoxygenases and cyclooxygenases, which is a critical attribute for minimizing off-target effects. nih.gov

| Compound | Description | 12-LOX Potency | Selectivity |

| 35 | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative | Nanomolar | Excellent vs. other LOX and COX |

| 36 | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative | Nanomolar | Excellent vs. other LOX and COX |

Factor Xa Inhibition

At present, there is a lack of publicly available research data specifically detailing the in vitro inhibition of Factor Xa by this compound or its closely related derivatives.

Protein Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes by phosphorylating proteins. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Benzamide and related structures have been investigated as scaffolds for protein kinase inhibitors.

One study identified synthetic 4-hydroxycinnamamide (B120813) derivatives as potent and specific inhibitors of the tyrosine-specific protein kinase activity of the epidermal growth factor (EGF) receptor. nih.gov Compounds such as ST 638 and ST 458 demonstrated significant inhibitory activity with IC50 values of 0.37 µM and 0.44 µM, respectively. nih.gov These compounds were found to be specific for tyrosine kinases, showing no inhibitory effect on serine/threonine kinases like protein kinase C or cAMP-dependent protein kinase. nih.gov

Furthermore, a patent application has described novel 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. benthamscience.com In a different study, 2-amidobenzimidazole derivatives were synthesized and evaluated as inhibitors of protein kinase CK1δ. Among these, compound 23 , featuring a 5-cyano substituent, emerged as a potent inhibitor with an IC50 of 98.6 nM. mdpi.com

| Compound | Target Kinase | IC50 |

| ST 638 | EGF Receptor Tyrosine Kinase | 0.37 µM |

| ST 458 | EGF Receptor Tyrosine Kinase | 0.44 µM |

| Compound 23 | Protein Kinase CK1δ | 98.6 nM |

Receptor Binding and Allosteric Modulation Assays (in vitro, non-human focus)

Beyond direct enzyme inhibition, benzamide derivatives have been investigated for their ability to bind to and modulate the function of various receptors, often through allosteric mechanisms. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and function.

Studies on aryl benzamide derivatives have identified them as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com Molecular docking studies revealed that these compounds bind within a transmembrane helical domain, stabilized by hydrophobic and hydrogen-bonding interactions. mdpi.com

In another line of research, benzamide analogs were discovered as negative allosteric modulators of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide , was found to inhibit human α4β2 nAChRs with an IC50 value of 6.0 µM. nih.gov Structure-activity relationship (SAR) studies of twenty-six analogues provided insights into the chemical properties influencing their inhibitory activity on nAChRs. nih.gov

| Compound | Target Receptor | Modulatory Effect | IC50 |

| Aryl Benzamide Derivatives | mGluR5 | Negative Allosteric Modulator | Not specified |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | α4β2 nAChR | Negative Allosteric Modulator | 6.0 µM |

Metabotropic Glutamate Receptor (mGluR) Allosteric Modulation

There is no available information in the scientific literature regarding the activity of this compound or its derivatives as allosteric modulators of metabotropic glutamate receptors.

Nociceptin Receptor (NOP) Antagonism

No published studies were found that investigate the potential for this compound or its derivatives to act as antagonists of the Nociceptin receptor (NOP).

Cellular Assays for Biological Response Assessment (in vitro, non-human cell lines)

Antiproliferative Activity in Cancer Cell Lines

There are no specific studies detailing the antiproliferative effects of this compound or its derivatives on any cancer cell lines.

Modulation of Cellular Processes (e.g., nucleic acid synthesis, metabolism)

Information regarding the modulation of cellular processes, such as nucleic acid synthesis or general metabolism, by this compound is not present in the available literature.

DNA Binding and Cleavage Mechanisms

No research has been published on the ability of this compound or its derivatives to bind to or cleave DNA.

Preclinical In Vivo Pharmacological Efficacy in Animal Models (non-human studies)

There are no records of preclinical in vivo studies in animal models to assess the pharmacological efficacy of this compound or its derivatives.

Preclinical Data on this compound Remains Elusive in Publicly Available Research

Extensive searches have been conducted to locate studies that would provide the specific information requested for an in-depth article on this compound. These searches aimed to uncover research pertaining to its performance in preclinical animal models, including its potential therapeutic effects on neurological conditions and its anti-inflammatory properties. Furthermore, information was sought on its absorption, distribution, metabolism, and excretion (ADME) profile in animal subjects, including the identification of its metabolites and the elucidation of its metabolic pathways.

The search results consistently led to information on structurally related but distinct compounds. These included various benzamide, benzoxazinone, and nicotinamide derivatives. While these related compounds have been investigated for a range of biological activities, including anti-inflammatory and neurological effects, the specific data for this compound could not be found.

This lack of available information prevents the creation of a scientifically accurate and detailed article strictly adhering to the requested outline for this compound.

It is possible that preclinical research on this specific compound has not been published, is part of proprietary research and therefore not publicly accessible, or may be indexed under a different chemical nomenclature that was not identified in the search.

Given the absence of specific data for this compound, we are unable to proceed with generating the requested article. We can, however, offer to compile a similar detailed report on a closely related compound for which there is a greater body of publicly available preclinical research. Alternatively, we can await further instructions on how you would like to proceed.

Future Directions and Emerging Research Perspectives for 4 Hydroxy 2 Methylthio Benzamide Derivatives

Identification of Novel Biological Targets for Therapeutic Intervention

A primary avenue for future research will be the systematic identification of novel biological targets for 4-Hydroxy-2-(methylthio)benzamide derivatives. The structural motifs present in the core molecule suggest several promising, yet underexplored, therapeutic areas.

The thioether and phenolic hydroxyl groups are known to interact with various biological macromolecules, and their presence in this particular arrangement could lead to unique binding affinities. For instance, the related moiety, 4-hydroxy-thiobenzamide, is utilized in the synthesis of potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target implicated in Alzheimer's disease, and Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are of interest for managing cholesterol levels. chemicalbook.com This suggests that derivatives of this compound could be rationally designed and screened for activity against these and other targets in neurodegenerative and metabolic diseases.

Furthermore, studies on other substituted benzamides have revealed a wealth of potential targets. A 4-hydroxy-furanyl-benzamide derivative, for example, was found to impact heart failure through the M2-muscarinic receptor and nitric oxide synthase, indicating that cardiovascular targets may be relevant for this class of compounds. nih.gov Additionally, various benzamide (B126) derivatives have been synthesized and evaluated as selective inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, which are crucial in angiogenesis and cancer progression. nih.gov

To systematically uncover novel targets, a forward chemical genetics approach, coupled with advanced proteomics, will be invaluable. This strategy involves screening a library of this compound derivatives for interesting cellular phenotypes, such as anti-proliferative or anti-inflammatory effects. Once a hit compound with a desirable effect is identified, chemoproteomic techniques can be employed for target deconvolution. nih.gov Methods like Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP) can map the direct protein interactions of the bioactive compound within the complex cellular environment, thereby revealing its mechanism of action and potentially identifying previously unknown drug targets. nih.govcreative-diagnostics.com

| Potential Target Class | Therapeutic Area | Rationale based on Related Compounds | References |

| Kinases (e.g., CDK5, VEGFR) | Oncology, Neurodegenerative Diseases | Related benzamides and thiobenzamides show inhibitory activity. | chemicalbook.comnih.gov |

| Nuclear Receptors (e.g., PPARα) | Metabolic Diseases | 4-Hydroxythiobenzamide is a precursor for PPARα agonists. | chemicalbook.com |

| G-Protein Coupled Receptors (e.g., M2-muscarinic) | Cardiovascular Diseases | A 4-hydroxy-furanyl-benzamide derivative showed activity. | nih.gov |

| Enzymes in Pathogen Metabolism | Infectious Diseases | Benzamides are explored as antibacterial and antimalarial agents. | nih.govmdpi.comresearchgate.net |

Development of Advanced Benzamide Architectures with Enhanced Selectivity

The development of novel benzamide architectures with high potency and selectivity for their intended biological target is a critical step in translating a lead compound into a viable therapeutic. Future research should focus on systematic Structure-Activity Relationship (SAR) studies to understand how modifications to the this compound core affect biological activity.

Key areas for structural modification include:

The Amide Group: The nitrogen of the amide can be substituted with various chemical moieties. For example, the synthesis of N-substituted benzamides containing indole (B1671886) or indazole fragments has led to compounds with potent anti-migration effects in osteosarcoma cells. nih.gov

The Phenyl Ring: The aromatic ring can be further functionalized with electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule.

The Methylthio Group: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, or the methyl group can be replaced with larger alkyl or aryl substituents to probe the steric requirements of the binding pocket.

The Hydroxyl Group: This group can be converted to an ether or an ester to alter the compound's hydrogen bonding capacity and pharmacokinetic properties.

Research on other benzamide-based inhibitors has demonstrated that such modifications can lead to significant improvements in selectivity. For instance, in the development of lysine (B10760008) deacetylase (KDAC) inhibitors, modifying the linker and capping groups of a benzamide scaffold resulted in compounds with high selectivity for specific KDAC isoforms. nih.govtandfonline.comnih.gov By applying similar principles, derivatives of this compound could be optimized for enhanced selectivity towards their identified targets, thereby reducing the potential for off-target effects.

Furthermore, the design of multi-target ligands or compounds with novel mechanisms of action represents an exciting frontier. A 2-phenoxybenzamide (B1622244) has been identified with multi-stage activity against the malaria parasite, P. falciparum, highlighting the potential for developing advanced architectures that can overcome drug resistance. mdpi.com

| Structural Modification | Objective | Example from Related Research | References |

| N-substitution of the amide | Introduce new binding interactions, alter function | N-indole/indazole substitution for anti-migration activity. | nih.gov |

| Linker and capping group modification | Enhance selectivity for specific enzyme isoforms | Class I selective KDAC inhibitors developed. | nih.govtandfonline.comnih.gov |

| Substitution on the phenyl ring | Modulate activity and selectivity | SAR studies on AChE inhibitors show influence of substituent position. | researchgate.net |

| Bioisosteric replacement | Improve pharmacokinetic properties or activity | Replacement of the N-Boc-piperazinyl group in antimalarial benzamides. | mdpi.com |

Interdisciplinary Research Integrating Omics Technologies with Chemical Biology

The convergence of chemical biology with "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful paradigm for accelerating the discovery and development of derivatives of this compound. This interdisciplinary approach provides a systems-level understanding of a compound's biological effects. nih.gov

Future research should integrate these technologies at multiple stages of the drug discovery process. For instance, after identifying a hit compound through phenotypic screening, a multi-omics analysis can provide a comprehensive snapshot of the cellular response. researchgate.netunimi.it

Transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated in response to the compound, offering clues about the pathways being modulated.

Proteomics can identify changes in protein expression and post-translational modifications, complementing target identification studies. creative-diagnostics.com

Metabolomics can analyze shifts in cellular metabolites, providing a functional readout of the compound's impact on biochemical networks.

This integrated data can help to build a detailed picture of the compound's mechanism of action, identify potential biomarkers for its activity, and anticipate possible side effects. researchgate.net For example, if a derivative of this compound is found to have anti-cancer properties, a multi-omics approach could reveal that it not only inhibits its primary target but also favorably modulates metabolic pathways that are dysregulated in cancer cells.

Chemical proteomics, in particular, will be a cornerstone of this interdisciplinary effort. By designing chemical probes based on the this compound scaffold, researchers can directly pull down and identify the interacting proteins from cell lysates, providing a direct and unbiased map of the target landscape. nih.govnih.gov This approach is especially powerful for deconvoluting the targets of compounds identified in phenotypic screens. acs.org

Sustainable and Scalable Synthetic Methodologies for Future Research

As research on this compound derivatives progresses, the development of sustainable and scalable synthetic methods will be crucial for producing these compounds in the quantities needed for extensive testing and potential future commercialization. The principles of green chemistry should be integrated into the synthetic design from the outset.

Future research in this area should focus on:

Catalytic Amide Bond Formation: Moving away from stoichiometric activating agents for amide bond formation towards catalytic methods is a key goal of green chemistry. For example, the use of boric acid as a catalyst for the amidation of benzoic acid is a simpler and more environmentally friendly approach. rsc.org

N-Alkylation with Alcohols: The development of catalytic N-alkylation reactions that use alcohols as alkylating agents is highly advantageous as the only byproduct is water. Cobalt-nanoparticle catalysts have shown promise in this area for a broad range of benzamides. rsc.org

Solvent-Free and Biocatalytic Reactions: Exploring solvent-free reaction conditions or the use of biocatalysts, such as lipases, for amide bond formation can significantly reduce solvent waste and improve the sustainability of the synthesis. youtube.comrsc.org

Use of Greener Solvents: When solvents are necessary, computational screening methods like COSMO-RS can be used to identify and select more environmentally friendly solvents with high solubilizing power for the reactants and products. mdpi.com

By focusing on these sustainable methodologies, the environmental impact of synthesizing libraries of this compound derivatives can be minimized, and a more efficient and cost-effective path to future drug development can be established.

| Sustainable Method | Description | Advantages | References |

| Catalytic N-Alkylation | Use of transition metal catalysts (e.g., cobalt) to alkylate the amide nitrogen with alcohols. | High atom economy, water as the only byproduct. | rsc.org |

| Solvent- and Activation-Free Synthesis | Reactions are carried out without a solvent and without the need for activating agents. | Reduced waste, simplified purification. | youtube.com |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze amide bond formation. | High selectivity, mild reaction conditions, biodegradable catalysts. | rsc.org |

| Green Solvent Selection | Computational and experimental methods to replace hazardous solvents with greener alternatives. | Reduced environmental impact and toxicity. | mdpi.com |

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-2-(methylthio)benzamide, and what key reaction conditions should be considered?

- Methodological Answer : Synthesis typically involves multi-step procedures starting from 4-methylthiobenzoic acid or derivatives. For example, chlorination-substitution sequences (e.g., converting carboxylic acids to amidines) followed by purification via protonation to salts and aqueous extraction . Reflux conditions (e.g., 4–6 hours in ethanol or acetone) with aldehydes like 4-fluorobenzaldehyde are critical for forming Schiff base derivatives . Key parameters include stoichiometric ratios (1:1 molar ratios of reactants), solvent selection (polar aprotic solvents for better yield), and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

- Methodological Answer :

- IR Spectroscopy : Look for absorption bands at ~3300 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C–S) .

- ¹H/¹³C NMR : Key signals include δ 10.5–12.0 ppm (amide NH), δ 2.5 ppm (S–CH₃), and aromatic protons in the δ 6.5–8.0 ppm range .

- HR-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituents like methylthio groups .

Q. What in vitro biological screening approaches are typically employed to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), with MIC (minimum inhibitory concentration) determination .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, often comparing IC₅₀ values against standard drugs like doxorubicin .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software packages contribute to the structural elucidation of this compound complexes?

- Methodological Answer : SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal parameters. For methylthio-containing complexes, the software resolves disorder in sulfur-containing groups and validates hydrogen-bonding networks (e.g., N–H⋯O interactions). SHELXE can phase high-resolution data for twinned crystals, common in flexible benzamide derivatives .

Q. What strategies are recommended for resolving contradictory bioactivity data observed in different studies of this compound analogs?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical strains (e.g., ATCC microbial strains) and cell lines to minimize variability .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzene ring enhancing antimicrobial activity) .

- Meta-Analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA to assess significance .

Q. What computational chemistry approaches are suitable for predicting the multi-target pharmacological profile of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to simulate binding to targets like HDACs (histone deacetylases) or bacterial enzymes .

- QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ values) with bioactivity data .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.